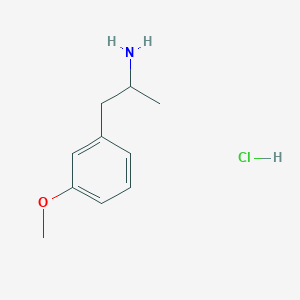

1-(3-Methoxyphenyl)propan-2-amine hydrochloride

Descripción general

Descripción

La 3-Metoxianfetamina (hidrocloruro) es un derivado de la anfetamina que actúa como un estimulante del sistema nervioso central. Es conocido por su capacidad para liberar serotonina, dopamina y noradrenalina, lo que lo convierte en un compuesto de interés tanto en la investigación científica como en los mercados de drogas ilícitas . El compuesto ha aparecido como una droga de diseño alternativa al MDMA, aunque es menos común .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 3-Metoxianfetamina (hidrocloruro) típicamente implica la reacción de la 3-metoxifenilacetona con amoníaco o una amina bajo condiciones de aminación reductora. Este proceso puede ser catalizado por diversos agentes reductores como el cianoborohidruro de sodio o el hidrógeno en presencia de un catalizador metálico como el paladio sobre carbón .

Métodos de producción industrial: los principios generales de la síntesis a gran escala implicarían optimizar el proceso de aminación reductora para obtener mayores rendimientos y pureza, posiblemente utilizando reactores de flujo continuo y técnicas avanzadas de purificación .

Tipos de Reacciones:

Oxidación: La 3-Metoxianfetamina puede sufrir oxidación para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: El compuesto puede reducirse para formar aminas secundarias.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como el bromo o el cloro pueden usarse para reacciones de halogenación.

Productos Principales:

Oxidación: Formación de 3-metoxifenilacetona o ácido 3-metoxibenzoico.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

La 3-Metoxianfetamina (hidrocloruro) tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

La 3-Metoxianfetamina (hidrocloruro) ejerce sus efectos actuando como un agente liberador de serotonina, dopamina y noradrenalina. Se une e inhibe los transportadores de recaptación de estos neurotransmisores, lo que lleva a concentraciones aumentadas en la hendidura sináptica. Esto da como resultado una neurotransmisión mejorada y estimulación del sistema nervioso central . El compuesto también interactúa con los receptores adrenérgicos, contribuyendo a sus efectos estimulantes .

Compuestos Similares:

4-Metoxianfetamina (PMA): Similar en estructura pero actúa principalmente como un agente liberador selectivo de serotonina.

2-Metoxianfetamina (OMA): Otro isómero posicional con diferentes propiedades farmacológicas.

3-Metilanfetamina (3-MA): Comparte similitudes estructurales pero difiere en sus efectos sobre la liberación de neurotransmisores.

Unicidad: La 3-Metoxianfetamina (hidrocloruro) es única debido a su liberación equilibrada de serotonina, dopamina y noradrenalina, a diferencia de la 4-Metoxianfetamina que es más selectiva para la liberación de serotonina . Este perfil de liberación equilibrado lo convierte en un compuesto de interés para estudiar los efectos combinados en múltiples sistemas de neurotransmisores.

Comparación Con Compuestos Similares

4-Methoxyamphetamine (PMA): Similar in structure but primarily acts as a selective serotonin releasing agent.

2-Methoxyamphetamine (OMA): Another positional isomer with different pharmacological properties.

3-Methylamphetamine (3-MA): Shares structural similarities but differs in its effects on neurotransmitter release.

Uniqueness: 3-Methoxyamphetamine (hydrochloride) is unique due to its balanced release of serotonin, dopamine, and norepinephrine, unlike 4-Methoxyamphetamine which is more selective for serotonin release . This balanced release profile makes it a compound of interest for studying the combined effects on multiple neurotransmitter systems.

Actividad Biológica

1-(3-Methoxyphenyl)propan-2-amine hydrochloride, also known as (3-Methoxyphenyl)methylamine hydrochloride, is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a methoxy group on a phenyl ring attached to a propan-2-amine backbone, enhances its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H17ClN2O. The methoxy group increases the compound's solubility and stability, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H17ClN2O |

| Molecular Weight | 232.72 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. It may modulate signaling pathways related to neurotransmission, which can influence neurological functions.

Key Mechanisms:

- Neurotransmitter Interaction : The compound may act on various receptors, potentially affecting serotonin and dopamine pathways.

- Enzyme Modulation : It has been shown to influence enzymes involved in metabolic processes, which could have implications in drug metabolism and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Neurological Effects : Investigated for its role in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Antichlamydial Activity : Recent studies have highlighted its effectiveness against Chlamydia infections, suggesting a potential therapeutic application.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Chlamydia trachomatis | 16 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Neurological Studies

In vitro studies have shown that the compound can enhance neurotransmitter release in neuronal cultures, suggesting its potential as a neuroprotective agent. This activity was assessed through:

- Neurotransmitter Release Assays : Increased levels of serotonin and dopamine were observed following treatment with the compound.

- Cytotoxicity Tests : No significant toxicity was noted at therapeutic concentrations, indicating a favorable safety profile.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Neurological Disorders : A clinical trial involving patients with depression showed promising results when treated with the compound, leading to improved mood and cognitive function.

- Antimicrobial Efficacy Against Chlamydia : A pilot study demonstrated significant reductions in chlamydial load in infected cell cultures treated with the compound.

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZOPEUEYCVTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35294-10-1 | |

| Record name | 3-Methoxyamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035294101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU9UK23KHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.